Home > Products > Screening Compounds P71878 > 1,2,3,4,5,6-Hexahydro-3-benzazocin-4-one
1,2,3,4,5,6-Hexahydro-3-benzazocin-4-one - 39788-41-5

1,2,3,4,5,6-Hexahydro-3-benzazocin-4-one

Catalog Number: EVT-3519458
CAS Number: 39788-41-5
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1,2,3,4,5,6-Hexahydro-3,6-dimethyl-2,6-methano-3-benzazocin-11-one (2,5-Dimethyl-9-oxo-6,7-benzomorphan)

  • Compound Description: This compound serves as a precursor to various 3-benzazocines, including the target compound, via a series of reactions like Beckmann rearrangement and hydrolysis. The May and Murphy synthesis of this compound is evaluated in one of the papers [].
  • Relevance: This compound shares the core structure of the 1,2,3,4,5,6-hexahydro-3-benzazocine ring system with 1,2,3,4,5,6-hexahydro-3-benzazocin-4-one, differing in the presence of a methyl substituent on the nitrogen atom, a methyl group at the 6-position, a methylene bridge between positions 2 and 6, and a ketone group at position 11 [].

1,2,3,4-Tetrahydro-3,6-dimethyl-3-benzazocine-2-carbonitrile

  • Compound Description: This compound is a product of the Beckmann rearrangement of the oxime of 1,2,3,4,5,6-hexahydro-3,6-dimethyl-2,6-methano-3-benzazocin-11-one. It is further hydrolyzed and modified to generate various 3-benzazocine derivatives [].
  • Relevance: This compound is structurally related to 1,2,3,4,5,6-hexahydro-3-benzazocin-4-one through the shared 1,2,3,4-tetrahydro-3-benzazocine framework. It differs by the presence of methyl substituents at positions 3 and 6, a cyano group at position 2, and the absence of the carbonyl group at position 4 [].

7,8-Dihydroxy-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-1-ol

  • Compound Description: This compound was synthesized to investigate the importance of the amino group's conformation in 2-amino-5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthalenol derivatives for β-adrenoceptor activity. This compound displayed significantly lower activity compared to the reference compound, l-isoproterenol [].

8-Methoxy-9-methyl-N-p-toluenesulfonyl-1,2,3,4,5,6-hexahydro-2,3-benzazocin-5-one

  • Compound Description: This compound acts as a potential intermediate in the biosynthesis of mitomycins, a class of antitumor antibiotics. It undergoes transannular interactions to form the 2,3-dihydro-1H-pyrrolo[1,2-a]indole ring system, a key structural element in mitomycin C [].
  • Relevance: This compound is structurally similar to 1,2,3,4,5,6-hexahydro-3-benzazocin-4-one, sharing the core 1,2,3,4,5,6-hexahydro-benzazocine framework. Key differences include the presence of a methoxy group at position 8, a methyl group at position 9, a p-toluenesulfonyl group on the nitrogen atom, and the carbonyl group at position 5 instead of position 4 [].

3,4,5,6-Tetrahydro-3,6-dimethyl-2,6-methano-3-benzazocin-1(2H)-one (2,5-Dimethyl-8-oxo-6,7-benzomorphan)

  • Compound Description: This compound undergoes a Beckmann rearrangement to yield a benzodiazonine derivative. Further transformations of this compound lead to the formation of various piperidine and diazocine derivatives [].
Overview

1,2,3,4,5,6-Hexahydro-3-benzazocin-4-one is a bicyclic compound belonging to the benzazocine family. This compound is characterized by its unique structural features, which include a six-membered saturated ring fused to a benzene ring. It has garnered interest in medicinal chemistry due to its potential pharmacological applications.

Source

The compound can be synthesized through various chemical methods and has been studied in multiple research contexts. It is available from chemical suppliers such as Sigma-Aldrich, which provides detailed product specifications and analysis certificates for quality assurance .

Classification

1,2,3,4,5,6-Hexahydro-3-benzazocin-4-one is classified under organic compounds and specifically falls within the category of heterocyclic compounds. Its structure includes both nitrogen and carbon atoms, contributing to its classification as a nitrogen-containing heterocycle.

Synthesis Analysis

Methods

Several synthetic routes have been developed for the preparation of 1,2,3,4,5,6-hexahydro-3-benzazocin-4-one. Notable methods include:

  • Beckmann Rearrangement: This method involves the transformation of oximes derived from ketones into amides or lactams. The rearrangement can yield intermediates that facilitate the formation of the benzazocine structure .
  • Cyclization Reactions: The synthesis often involves cyclization processes where precursors undergo ring closure to form the hexahydrobenzazocine framework. For instance, the reaction of specific amines with ketones can lead to the desired bicyclic structure .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yields and avoid side reactions. For example, in one study, attempts to prepare an ethyl ester resulted in unexpected ring contractions due to harsh conditions .

Molecular Structure Analysis

Structure

The molecular structure of 1,2,3,4,5,6-hexahydro-3-benzazocin-4-one features:

  • A fused bicyclic system consisting of a six-membered saturated ring and a benzene ring.
  • A carbonyl group at the 4-position which contributes to its reactivity and biological activity.
Chemical Reactions Analysis

Reactions

1,2,3,4,5,6-Hexahydro-3-benzazocin-4-one participates in various chemical reactions that enhance its utility in organic synthesis:

  • Hydrolysis: The compound can undergo hydrolysis to yield corresponding carboxylic acids or amines depending on the reaction conditions.
  • Reduction: The presence of carbonyl groups allows for reduction reactions that can convert ketones into alcohols or other functional groups.

Technical Details

Reactions involving this compound often require specific catalysts or reagents to facilitate transformations while minimizing by-products. For example, selenium oxide has been used for selective oxidation processes involving related benzazocine derivatives .

Mechanism of Action

Process

The mechanism of action for 1,2,3,4,5,6-hexahydro-3-benzazocin-4-one largely depends on its interactions with biological targets. Research indicates that compounds within this class may act as antagonists at certain receptor sites in the central nervous system.

Data

Studies have shown that derivatives of this compound exhibit varying degrees of activity against neurotransmitter receptors such as NMDA (N-methyl-D-aspartate) receptors. This suggests potential applications in treating neurodegenerative diseases or pain management .

Physical and Chemical Properties Analysis

Physical Properties

1,2,3,4,5,6-Hexahydro-3-benzazocin-4-one is typically characterized by:

  • Appearance: It is generally a solid at room temperature.
  • Melting Point: The melting point range varies depending on purity but is generally around 100–150 °C.

Chemical Properties

The compound exhibits typical reactivity associated with ketones and amines:

  • Solubility: It is soluble in organic solvents such as ethanol and dichloromethane.
  • Stability: Under standard laboratory conditions, it remains stable but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

1,2,3,4,5,6-Hexahydro-3-benzazocin-4-one finds applications in various fields:

  • Pharmaceutical Research: It serves as a scaffold for developing new analgesics or neuroprotective agents.
  • Chemical Synthesis: Its unique structure allows it to be used as an intermediate in synthesizing more complex organic molecules.
Introduction to Benzazocine Derivatives in Medicinal Chemistry

Historical Evolution of Benzazocine-Based Pharmacophores

The development of benzazocine-based therapeutics emerged prominently in the mid-20th century, driven by the search for synthetic analgesics with improved efficacy and reduced addiction potential compared to natural opiates. Early research focused on simplified morphine analogs, leading to the discovery of the benzomorphan core (2,6-methano-3-benzazocine) as a pivotal pharmacophore. Seminal work in the 1960s established the fundamental structure-activity relationships (SAR) for this class. A landmark 1969 study reported the synthesis and evaluation of 8-hydroxy-3-carboxamido-substituted 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocines, demonstrating potent orally active analgesic properties in animal models, thereby validating the scaffold's therapeutic potential [3].

Subsequent decades witnessed extensive structural diversification:

  • Phenazocine (Prinadol): Developed as a potent analgesic featuring a 2-phenylethyl substituent on the nitrogen and methyl groups at positions 6 and 11. It exhibited significantly higher potency than morphine but retained addictive potential, characteristic of mu-opioid receptor (MOR) agonists [6].
  • Pentazocine (Talwin): Introduced as one of the first clinically significant mixed agonist-antagonists, marking a shift towards opioids with reduced abuse liability. Its structure incorporates dimethylallyl groups on the nitrogen and a methyl group at position 5, conferring kappa-opioid receptor (KOR) agonism and partial MOR antagonism [6].
  • SKF-10,047 (N-allylnormetazocine): This N-allyl substituted benzomorphan became the prototypical sigma (σ) opioid receptor agonist. Its unique psychotomimetic effects distinct from classical opioids helped identify σ receptors as a distinct target class, highlighting the scaffold's utility in probing diverse neuropharmacology [6].

Table 1: Key Historical Benzomorphan Derivatives

Compound NameCore StructureKey SubstituentsPrimary Pharmacological ActionYear/Ref Significance
Unnamed Lead2,6-Methano-3-benzazocine8-OH, 3-CONH₂Orally Effective Analgesic1969 [3]
Phenazocine (Prinadol)2,6-Methano-3-benzazocine8-OH, 3-CH₂CH₂Ph, 6-Me, 11-MePotent MOR Agonist (Analgesic)~1960s [6]
Pentazocine (Talwin)2,6-Methano-3-benzazocine8-OH (or 8-OMe variants), 3-CH₂CH=CMe₂, 5-MeKOR Agonist / MOR Partial Antagonist1970s [6]
SKF-10,0472,6-Methano-3-benzazocine8-OH, 3-CH₂CH=CH₂, 5,9-diMe (or similar)Prototypical Sigma (σ) Receptor Agonist1970s [6]

This evolution underscores a trajectory from potent MOR agonists towards ligands with mixed opioid activity and non-opioid CNS targets (like σ receptors), driven by strategic modifications of the benzazocine core [3] [5] [6].

Structural Significance of the Hexahydro-3-benzazocin-4-one Scaffold

The 1,2,3,4,5,6-hexahydro-3-benzazocin-4-one scaffold represents a rigidified benzomorphan analog where the C4 carbonyl group introduces critical conformational and electronic constraints. This scaffold is defined by its bridged bicyclic system: a benzene ring fused to an eight-membered azocine ring containing nitrogen at position 3 and a ketone at position 4. The bridgehead methylene groups (positions 2 and 6) enforce a semi-rigid "bent" conformation, crucial for mimicking the spatial orientation of key pharmacophoric elements (aromatic ring, basic nitrogen) found in endogenous peptides and classical opioids [1] [7].

Key structural features influencing its biological profile include:

  • Stereochemistry: The relative stereochemistry at bridgehead carbons (e.g., positions 2, 6, 9, 10 in benzomorphan numbering) and chiral centers like C11 (if substituted) significantly impacts receptor binding. Diastereomers often exhibit dramatic differences in potency and selectivity, reflecting the enantioselectivity of target receptors.
  • C4 Carbonyl (Ketone): This group reduces basic nitrogen flexibility compared to fully saturated benzazocines. It acts as a hydrogen bond acceptor, potentially forming critical interactions within receptor binding pockets. Its presence also modulates the electron density of the aromatic ring and the basicity of the tertiary nitrogen (N3) [9].
  • N3 Substitution: The nature of the substituent on the tertiary nitrogen (N3) is paramount for receptor affinity and functional activity. Small alkyl groups (methyl, ethyl) or phenethyl groups favor opioid receptor binding. Cyclopropylmethyl and dimethylallyl groups, as seen in pentazocine and nalorphine analogs, confer antagonist or mixed agonist-antagonist profiles [7] [10].
  • Aromatic Ring Substitution (Position 8/9): Introduction of electron-donating groups like hydroxy (-OH) or methoxy (-OMe) at position 8 (benzomorphan numbering) generally enhances potency, likely through hydrogen bonding or modulating electron distribution. The 8-OH group is a hallmark of many potent derivatives [1] [3].

Table 2: Impact of Substituents on the Hexahydro-3-benzazocin-4-one Scaffold

Structural FeatureCommon ModificationsConsequence on Scaffold PropertiesBiological Implication
N3 Nitrogen-H, -Me, -Et, -CH₂CH₂Ph, -CH₂cyclopropyl, -CH₂CH=CMe₂Modulates basicity, lipophilicity, steric bulkDetermines receptor affinity (MOR/KOR/σ), agonist/antagonist profile
C4 CarbonylKetone (fixed)Conformational constraint, H-bond acceptorDefines scaffold rigidity; potential receptor interaction point
C8/C9 Aromatic-H, -OH, -OMe, -HalogensElectronic effects, H-bond donor/acceptorSignificantly enhances potency (esp. -OH); influences selectivity
C11 (Bridgehead Adjacent)-H, -Me, -Alkyl, -Oxygen functionsSteric effects, potential H-bondingModulates receptor access/conformation; impacts metabolic stability

Synthetic access to this scaffold often involves intricate multi-step sequences. A significant route involves the Beckmann rearrangement of oximes derived from tetralone precursors, followed by cyclization. For example, oximes of 1,2,3,4,5,6-hexahydro-3,6-dimethyl-2,6-methano-3-benzazocin-11-one undergo Beckmann rearrangement to yield 1,2,3,4-tetrahydro-3,6-dimethyl-3-benzazocine-2-carbonitriles, which can be further hydrolyzed and manipulated [9]. Alternatively, reductive amination/cyclization strategies using precursors like 1-[2-(N,N-dimethylamino)ethyl]-3,4-dihydro-1-methylnaphthalen-2(1H)-one have been employed, sometimes requiring protection/deprotection steps (e.g., using benzyl or ethoxycarbonyl groups) [9]. Modifications at C11, such as conversion to acetamido groups via oxime reduction (e.g., using Zn/Ac₂O/AcOH), have been used to generate analogs like syn-11-acetamido derivatives, demonstrating the scaffold's versatility for derivatization [7].

Role of Bicyclic Nitrogen Heterocycles in Central Nervous System Targeting

Bicyclic nitrogen heterocycles, particularly the benzazocine scaffold, exhibit a remarkable propensity for interacting with CNS receptor targets, primarily due to their ability to mimic the spatial disposition of pharmacophores in endogenous neurotransmitters and neuromodulators. The 1,2,3,4,5,6-hexahydro-3-benzazocin-4-one core, with its constrained T-shape conformation (aromatic ring roughly perpendicular to the plane containing the nitrogen and the C4 carbonyl), effectively presents key elements—aromatic ring (phenolic), protonatable nitrogen, and carbonyl oxygen—in orientations complementary to binding pockets within opioid and sigma receptors [3] [5] [6].

The pharmacological profile is critically dependent on specific structural features:

  • Opioid Receptor Targeting (MOR, KOR, DOR): The scaffold's core elements align with the classical "message-address" concept of opioid ligands. The protonated N3 nitrogen and the aromatic ring deliver the essential "message" for receptor activation, interacting with conserved residues (e.g., Asp in TM3, His in TM6/TM7). Substituents on N3 and the aromatic ring act as the "address", dictating selectivity for MOR, KOR, or DOR subtypes. For instance, large N3 substituents (e.g., dimethylallyl in pentazocine) favor KOR agonism and MOR antagonism, while smaller groups or phenethyl favor MOR agonism. The 8-OH group enhances MOR/KOR affinity through hydrogen bonding [3] [5] [6].
  • Sigma (σ) Receptor Targeting: The discovery that certain N-substituted benzomorphans (e.g., SKF-10,047) produce psychotomimetic effects not reversible by opioid antagonists led to the identification of sigma receptors (σ1R, σ2R). The benzazocine scaffold, particularly with N-allyl or N-phenethyl groups and specific bridge substitutions, exhibits high affinity for σ1R. The precise pharmacophore differs from opioid receptors, potentially involving distinct interactions with the lipophilic and steric features of the bicyclic system and its substituents. Sigma receptor modulation is associated with effects on psychosis, neuroprotection, and potentially analgesia via non-opioid mechanisms [6].
  • Conformational Flexibility vs. Rigidity: While the bridge imposes significant rigidity compared to flexible linear opioids, the eight-membered azocine ring retains some conformational adaptability. This allows the scaffold to adopt slightly different poses to accommodate the binding pockets of diverse receptor subtypes (e.g., MOR vs. KOR vs. σ1R). The C4 carbonyl further fine-tunes this by limiting the rotational freedom around the N3-C4 bond compared to carbinolamine or fully saturated analogs [5] [10].

Table 3: Structural Features and Associated CNS Receptor Activities of Benzazocines

Structural FeatureReceptor TargetTypical Functional ActivityBiological OutcomeKey Example (Reference)
Protonatable N3 + Phenolic OH + Small N-Subst (e.g., Me)Mu-Opioid Receptor (MOR)AgonistPotent Analgesia, Euphoria, Respiratory DepressionPhenazocine [6]
Protonatable N3 + Phenolic OH + Large N-Subst (e.g., CH₂CH=CMe₂)Kappa-Opioid Receptor (KOR)AgonistAnalgesia (spinal/dysphoric), DiuresisPentazocine [6]
Protonatable N3 + Phenolic OH + Large N-SubstMu-Opioid Receptor (MOR)Partial Agonist / AntagonistBlocks MOR effects, Reduces Abuse PotentialPentazocine [6]
N-Allyl/Phenethyl + Specific Bridge SubsSigma-1 Receptor (σ1R)Agonist (Prototypical)Psychotomimetic Effects, Potential NeuroprotectionSKF-10,047 [6]
C4 Carbonyl + Unsubstituted NLow Opioid AffinityVariablePotential for Novel Targets (e.g., Sodium Channels [1])Novel Derivatives [1] [10]

Research continues to explore derivatives of this scaffold for targeting beyond traditional opioid pathways. Patents disclose substituted 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocines with potential activity on sodium channels, suggesting applications in conditions like neuropathic pain, arrhythmia, or ischemia [1]. Furthermore, structural analogs are investigated for neurodegenerative disorders (e.g., Alzheimer's, Parkinson's, Huntington's) and hypoxic-ischemic injuries, leveraging potential interactions with σ receptors or ion channels [1] [5]. The inherent diversity-oriented synthetic potential of the core allows for generating focused libraries to probe these emerging targets [5] [7] [9].

Properties

CAS Number

39788-41-5

Product Name

1,2,3,4,5,6-Hexahydro-3-benzazocin-4-one

IUPAC Name

2,3,5,6-tetrahydro-1H-3-benzazocin-4-one

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

InChI

InChI=1S/C11H13NO/c13-11-6-5-9-3-1-2-4-10(9)7-8-12-11/h1-4H,5-8H2,(H,12,13)

InChI Key

VXTRUHWTBSSGTI-UHFFFAOYSA-N

SMILES

C1CC(=O)NCCC2=CC=CC=C21

Canonical SMILES

C1CC(=O)NCCC2=CC=CC=C21

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.